molecular formula C12H25N3 B1289906 1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine CAS No. 883533-01-5

1-(1'-Methyl-1,4'-bipiperidin-4-yl)methanamine

Cat. No.: B1289906
CAS No.: 883533-01-5
M. Wt: 211.35 g/mol
InChI Key: ADFNFTLPQOJDDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine typically involves the reaction of 1-methyl-4-piperidone with 4-piperidone under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity or receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-(1’-Methyl-1,4’-bipiperidin-4-yl)methanamine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in research settings where precise modulation of biological pathways is required .

Properties

IUPAC Name

[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3/c1-14-6-4-12(5-7-14)15-8-2-11(10-13)3-9-15/h11-12H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFNFTLPQOJDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629564
Record name 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883533-01-5
Record name 1-(1'-Methyl[1,4'-bipiperidin]-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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